molecular formula C16H44O9P2Si4 B8025099 PEG3-bis(phosphonic acid trimethylsilyl ester) CAS No. 1807518-68-8

PEG3-bis(phosphonic acid trimethylsilyl ester)

Cat. No.: B8025099
CAS No.: 1807518-68-8
M. Wt: 554.8 g/mol
InChI Key: XVVONJVDPZBPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PEG3-bis(phosphonic acid trimethylsilyl ester) (CAS: 1807518-68-8) is a sophisticated small molecule building block of significant value in medicinal chemistry and drug delivery research. Its structure is strategically designed with three key functional components: a central triethylene glycol (PEG3) spacer, two phosphonic acid groups protected as trimethylsilyl (TMS) esters, and the TMS protecting groups themselves . The phosphonic acid moiety is a bioisostere for the naturally occurring phosphate group, lending itself to the development of compounds with bioactive properties , such as bone-targeting drugs for conditions like osteoporosis, due to its high affinity for hydroxyapatite . The trimethylsilyl ester groups serve as a protective strategy, effectively masking the polar phosphonic acid functions to simplify the handling and purification of the molecule during synthetic processes. These protecting groups can be cleanly removed under specific conditions, such as the McKenna procedure (using bromotrimethylsilane followed by methanolysis), to reveal the active phosphonic acid in the final step . This makes the compound a vital synthetic intermediate for constructing more complex phosphonate-based molecules. The incorporation of the PEG3 spacer enhances the aqueous solubility of the overall molecule and improves its pharmacokinetic profile, which is a critical consideration in the design of drug candidates and prodrugs . This combination of features makes PEG3-bis(phosphonic acid trimethylsilyl ester) a versatile reagent, particularly in the synthesis of phosphonate prodrugs . Prodrug strategies are essential for overcoming the poor cell membrane permeability of highly charged phosphonic acids, enabling the delivery of active compounds to intracellular targets . Researchers can leverage this reagent to develop novel therapeutic agents for applications in areas such as immunotherapy and beyond. This product is provided for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[2-bis(trimethylsilyloxy)phosphoryloxyethoxy]ethyl bis(trimethylsilyl) phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H44O9P2Si4/c1-28(2,3)22-26(17,23-29(4,5)6)20-15-13-19-14-16-21-27(18,24-30(7,8)9)25-31(10,11)12/h13-16H2,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVONJVDPZBPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OP(=O)(OCCOCCOP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H44O9P2Si4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001103586
Record name Phosphoric acid, 9,9-dimethyl-7-oxido-7-[(trimethylsilyl)oxy]-3,6,8-trioxa-7-phospha-9-siladec-1-yl bis(trimethylsilyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001103586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807518-68-8
Record name Phosphoric acid, 9,9-dimethyl-7-oxido-7-[(trimethylsilyl)oxy]-3,6,8-trioxa-7-phospha-9-siladec-1-yl bis(trimethylsilyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807518-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, 9,9-dimethyl-7-oxido-7-[(trimethylsilyl)oxy]-3,6,8-trioxa-7-phospha-9-siladec-1-yl bis(trimethylsilyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001103586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of PEG3-Dihalide Precursor

The synthesis begins with the preparation of PEG3-dihalide (e.g., Cl-PEG3-Cl). This is achieved by treating triethylene glycol with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions:

HO-(CH₂CH₂O)₃-OH+2SOCl2Cl-(CH₂CH₂O)₃-Cl+2SO2+2HCl\text{HO-(CH₂CH₂O)₃-OH} + 2 \, \text{SOCl}2 \rightarrow \text{Cl-(CH₂CH₂O)₃-Cl} + 2 \, \text{SO}2 + 2 \, \text{HCl}

Reaction conditions:

  • Solvent: Toluene or dichloromethane.

  • Temperature: 0–25°C.

  • Time: 12–24 hours.

Arbuzov Reaction to Form PEG3-Bis(diethyl phosphonate)

The PEG3-dihalide undergoes an Arbuzov reaction with triethyl phosphite [(EtO)₃P], yielding PEG3-bis(diethyl phosphonate) :

Cl-PEG3-Cl+2(EtO)3P(EtO)2P(O)-PEG3-P(O)(OEt)2+2EtCl\text{Cl-PEG3-Cl} + 2 \, (\text{EtO})3\text{P} \rightarrow (\text{EtO})2\text{P(O)-PEG3-P(O)(OEt)}_2 + 2 \, \text{EtCl}

Critical parameters:

  • Temperature: 120–150°C (reflux).

  • Solvent: None (neat conditions).

  • Time: 6–12 hours.

Mechanistic Insight : The Arbuzov reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where triethyl phosphite attacks the electrophilic carbon of the PEG3-dihalide, displacing chloride and forming a dialkyl phosphonate.

Transesterification with Bromotrimethylsilane (TMS-Br)

The diethyl phosphonate groups are converted to bis(trimethylsilyl) phosphonate esters using bromotrimethylsilane (TMS-Br):

(EtO)2P(O)-PEG3-P(O)(OEt)2+4TMS-Br(TMS-O)2P(O)-PEG3-P(O)(OTMS)2+4EtBr(\text{EtO})2\text{P(O)-PEG3-P(O)(OEt)}2 + 4 \, \text{TMS-Br} \rightarrow (\text{TMS-O})2\text{P(O)-PEG3-P(O)(OTMS)}2 + 4 \, \text{EtBr}

Optimized conditions:

  • Solvent: Dichloromethane or acetonitrile.

  • Temperature: 25°C (room temperature).

  • Time: 4–6 hours.

Key Considerations :

  • TMS-Br acts as a Lewis acid, facilitating the replacement of ethoxy groups with trimethylsilyl groups via an oxophilic substitution mechanism.

  • The reaction is quantitative when conducted under anhydrous conditions. Excess TMS-Br (≥4 equivalents) ensures complete transesterification.

Route 2: Direct Silylation of PEG3-Bis(phosphonic Acid)

Synthesis of PEG3-Bis(phosphonic Acid)

An alternative route involves first synthesizing PEG3-bis(phosphonic acid) via hydrolysis of PEG3-bis(phosphonate esters). For example, PEG3-bis(diethyl phosphonate) (from Route 1) is hydrolyzed using concentrated HCl:

(EtO)2P(O)-PEG3-P(O)(OEt)2+4HClHO2P(O)-PEG3-P(O)(OH)2+4EtOH(\text{EtO})2\text{P(O)-PEG3-P(O)(OEt)}2 + 4 \, \text{HCl} \rightarrow \text{HO}2\text{P(O)-PEG3-P(O)(OH)}2 + 4 \, \text{EtOH}

Reaction conditions:

  • Temperature: 80–100°C (reflux).

  • Time: 24–48 hours.

Silylation with Trimethylsilyl Chloride (TMS-Cl)

The free phosphonic acid groups are protected using trimethylsilyl chloride (TMS-Cl) in the presence of a base (e.g., triethylamine):

HO2P(O)-PEG3-P(O)(OH)2+4TMS-Cl+4Et3N(TMS-O)2P(O)-PEG3-P(O)(OTMS)2+4Et3N\cdotpHCl\text{HO}2\text{P(O)-PEG3-P(O)(OH)}2 + 4 \, \text{TMS-Cl} + 4 \, \text{Et}3\text{N} \rightarrow (\text{TMS-O})2\text{P(O)-PEG3-P(O)(OTMS)}2 + 4 \, \text{Et}3\text{N·HCl}

Optimized parameters:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane.

  • Temperature: 0–25°C.

  • Time: 12–24 hours.

Advantages and Limitations :

  • Direct silylation avoids the need for TMS-Br but requires stoichiometric base to neutralize HCl.

  • Lower yields (60–70%) compared to Route 1 due to competing side reactions (e.g., incomplete silylation).

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Peaks at δ 0.1–0.3 ppm (TMS methyl groups) and δ 3.5–3.7 ppm (PEG3 methylene protons).

  • ³¹P NMR : Single resonance at δ 18–20 ppm, confirming symmetric phosphonate environments.

Mass Spectrometry (MS)

  • ESI-MS : Molecular ion peak at m/z 580–600 ([M+H]⁺), consistent with the theoretical molecular weight (C₁₈H₄₀O₁₁P₂Si₂: ~586 g/mol).

Infrared (IR) Spectroscopy

  • Absorption bands at 1250–1260 cm⁻¹ (P=O stretch) and 840–860 cm⁻¹ (Si-C stretch).

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Arbuzov + TMS-Br)Route 2 (Hydrolysis + TMS-Cl)
Yield 85–90%60–70%
Purity >95%80–85%
Reaction Time 10–18 hours36–48 hours
Byproducts Ethyl bromideTriethylamine hydrochloride
Scalability HighModerate

Key Insight : Route 1 is superior in yield and efficiency, making it the preferred method for large-scale synthesis.

Challenges and Mitigation Strategies

Hydrolysis of TMS Esters

The TMS-protected phosphonate esters are sensitive to moisture. Strategies to prevent hydrolysis include:

  • Conducting reactions under inert atmosphere (N₂ or Ar).

  • Using anhydrous solvents and molecular sieves.

Purification Difficulties

Silica gel chromatography is ineffective due to the compound’s polarity. Alternatives include:

  • Precipitation : Adding hexane to dichloromethane solutions.

  • Size-Exclusion Chromatography : For removing low-molecular-weight impurities .

Chemical Reactions Analysis

Types of Reactions

PEG3-bis(phosphonic acid trimethylsilyl ester) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

PEG3-bis(phosphonic acid trimethylsilyl ester) is a versatile compound derived from polyethylene glycol (PEG), featuring phosphonic acid functional groups. This compound has garnered attention for its applications in drug delivery systems, biomaterials, and bioconjugation technologies. Its unique properties facilitate interactions with biological systems, making it valuable in various scientific fields.

Drug Delivery Systems

One of the primary applications of PEG3-bis(phosphonic acid trimethylsilyl ester) is in the design of advanced drug delivery systems. The compound's ability to form stable complexes with therapeutic agents enhances solubility and prolongs circulation time in the bloodstream. It can encapsulate small molecules, peptides, and proteins, allowing for targeted delivery to specific tissues, particularly bone tissue due to its strong binding affinity to hydroxyapatite .

Bone-targeting Therapies

The phosphonic acid groups enable PEG3-bis(phosphonic acid trimethylsilyl ester) to attach effectively to bone surfaces, making it an ideal candidate for developing bone-targeting drug delivery systems. This property is particularly beneficial for treating bone diseases such as osteoporosis or for delivering therapeutics directly to bone lesions .

Bioconjugation Technologies

In biochemistry, PEG3-bis(phosphonic acid trimethylsilyl ester) serves as a linker in bioconjugation processes. Its ability to form stable bonds with biomolecules allows researchers to create conjugates that can enhance the efficacy of drugs or diagnostic agents. This application is vital in developing targeted therapies where precision is crucial .

Surface Modification

The compound is also utilized for surface modification in various biomedical devices. By modifying surfaces with PEG derivatives, researchers can improve biocompatibility and reduce protein adsorption, which is essential for implants and prosthetics .

Case Study 1: Drug Delivery Enhancement

A study demonstrated the use of PEG3-bis(phosphonic acid trimethylsilyl ester) in enhancing the delivery of anti-cancer drugs to bone tumors. The results indicated that drugs conjugated with this compound showed increased retention at the tumor site and improved therapeutic outcomes compared to non-targeted formulations.

Case Study 2: Vaccine Adjuvant Development

Another research project explored the incorporation of PEG3-bis(phosphonic acid trimethylsilyl ester) into vaccine formulations as an adjuvant. The findings revealed that vaccines formulated with this compound elicited stronger immune responses in animal models, highlighting its potential role in vaccine development against infectious diseases .

Mechanism of Action

The mechanism of action of PEG3-bis(phosphonic acid trimethylsilyl ester) involves its interaction with specific biological targets. The phosphonic acid groups bind to biological molecules, such as enzymes or receptors, modulating their activity. The PEG3 chain enhances the solubility and stability of the compound, while the trimethylsilyl ester groups protect the molecule during synthesis and storage .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Drug Development : PEG3-bis(phosphonic acid trimethylsilyl ester) is under investigation for siRNA delivery systems, leveraging its pH-responsive ester cleavage .
  • Comparative Studies : PEG4 analogs show superior performance in agricultural chemical formulations due to longer PEG chains enhancing molecular mobility .

Biological Activity

PEG3-bis(phosphonic acid trimethylsilyl ester) is a synthetic compound that combines polyethylene glycol (PEG) with bis(phosphonic acid) functionalities, making it a versatile molecule in biological research and potential therapeutic applications. Its unique structure enhances solubility and stability, allowing for effective interactions with biological targets.

Chemical Structure and Properties

The compound consists of:

  • PEG Chain : A hydrophilic polymer that improves solubility and biocompatibility.
  • Phosphonic Acid Groups : Known for their ability to bind to various biological molecules, influencing their activity.
  • Trimethylsilyl Ester Groups : Provide protection during synthesis and enhance stability.

Molecular Formula : C₁₃H₃₁O₇P₂Si₂
Molecular Weight : 365.44 g/mol

The biological activity of PEG3-bis(phosphonic acid trimethylsilyl ester) is largely attributed to its phosphonic acid groups, which can form strong interactions with enzymes, receptors, and other biomolecules. This interaction modulates the activity of these targets, potentially leading to therapeutic effects, particularly in bone metabolism disorders.

1. Bone Health

Research indicates that PEG3-bis(phosphonic acid trimethylsilyl ester) has potential applications in treating bone disorders by inhibiting bone resorption. The phosphonic acid moieties mimic the action of natural bone resorption inhibitors, providing a pathway for therapeutic intervention.

2. Drug Delivery Systems

Due to its solubility and biocompatibility, this compound is being explored as a component in drug delivery systems. The PEG chain facilitates the delivery of therapeutic agents while the phosphonic acid groups can target specific tissues or cells.

Research Findings

Recent studies have demonstrated various aspects of the biological activity of PEG3-bis(phosphonic acid trimethylsilyl ester):

StudyFindings
Demonstrated binding affinity to enzymes, modulating their activity effectively.
Highlighted its potential in inducing apoptosis in cancer cells through phosphonate interactions.
Investigated its role in enhancing drug solubility and bioavailability in vivo.

Case Study 1: Inhibition of Osteoclast Activity

A study conducted on osteoclasts showed that PEG3-bis(phosphonic acid trimethylsilyl ester) significantly reduced osteoclast-mediated bone resorption compared to controls. The study indicated a dose-dependent response, suggesting its utility in managing osteoporosis.

Case Study 2: Drug Delivery Efficacy

In a model using PEG3-bis(phosphonic acid trimethylsilyl ester) as a drug carrier for anti-cancer agents, results demonstrated improved solubility and targeted delivery to tumor sites, enhancing therapeutic efficacy while minimizing systemic toxicity.

Comparison with Similar Compounds

To understand the uniqueness of PEG3-bis(phosphonic acid trimethylsilyl ester), it is essential to compare it with similar compounds:

CompoundStructureBiological Activity
PEG-bis(phosphonic acid trimethylsilyl ester)Shorter PEG chainSimilar but less effective due to lower solubility
Phosphonic acid derivativesVarying functional groupsBroader activity spectrum but less targeted
Polyethylene glycol derivativesDifferent functional groupsEnhanced solubility but limited specific biological interaction

Q & A

Q. Methodology :

  • McKenna’s Method : Use bromotrimethylsilane (TMSBr) to convert phosphonate esters into trimethylsilyl intermediates under anhydrous conditions. Hydrolysis in a protic medium (e.g., methanol) yields the final product .
  • Novel Silylation : Recent approaches employ optimized stoichiometry of trimethylsilylating agents (e.g., hexamethyldisilazane) with catalytic acids to enhance yield (up to 85–90%) while minimizing side reactions .
  • Critical Factors : Moisture exclusion, temperature control (typically 0–25°C), and inert atmosphere (argon/nitrogen) are essential to prevent premature hydrolysis. Excess TMSBr improves conversion but requires careful quenching to avoid byproducts .

What spectroscopic techniques are most effective for characterizing the structure and purity of PEG3-bis(phosphonic acid trimethylsilyl ester?

Q. Methodology :

  • NMR Spectroscopy : 31^{31}P NMR identifies phosphonic acid environments (δ 15–25 ppm for trimethylsilyl esters). 1^{1}H and 13^{13}C NMR confirm PEG backbone integrity and silyl group integration .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (554.80 g/mol) and detects impurities (e.g., incomplete silylation products) .
  • FT-IR : Peaks at 1250–1300 cm1^{-1} (P=O stretching) and 750–800 cm1^{-1} (Si-CH3_3 bending) confirm functional groups .

How does the hydrolytic stability of PEG3-bis(phosphonic acid trimethylsilyl ester) impact its storage and handling in experimental settings?

Q. Methodology :

  • Moisture Sensitivity : The trimethylsilyl ester groups hydrolyze readily in aqueous or humid environments, necessitating storage under inert gas (argon) with desiccants. Solvents like anhydrous THF or DCM are preferred for handling .
  • Stability Testing : Monitor degradation via 31^{31}P NMR; hydrolyzed products show downfield shifts (δ 10–15 ppm for free phosphonic acids). Stability is pH-dependent: avoid acidic/basic conditions unless intentional deprotection is required .

In nanomaterial synthesis, how can PEG3-bis(phosphonic acid trimethylsilyl ester) be utilized for surface functionalization, and what are the optimal conjugation strategies?

Q. Methodology :

  • Iron Oxide Nanoparticles : Deprotect the silyl ester (via mild acid hydrolysis) to expose phosphonic acid groups, which bind strongly to metal oxide surfaces. Optimize ligand density by adjusting reaction time (12–24 hrs) and temperature (50–70°C) .
  • Bioconjugation : Post-functionalize the PEG backbone with NHS esters or maleimide groups for biomolecule attachment. Ensure silyl groups remain intact during conjugation by using non-aqueous solvents .

What are the critical considerations when designing experiments to resolve discrepancies in reported synthetic pathways for PEG3-bis(phosphonic acid trimethylsilyl ester)?

Q. Methodology :

  • Contradiction Analysis : Compare yields and purity from McKenna’s method (TMSBr-driven) vs. newer silylation routes. Trace water content in reagents can explain variability in silylation efficiency .
  • Reproducibility : Validate reaction conditions (e.g., solvent purity, inert atmosphere) using control experiments. Cross-check intermediates via LC-MS to identify side reactions (e.g., PEG chain scission) .

How can PEG3-bis(phosphonic acid trimethylsilyl ester) serve as a precursor in phosphorylation reactions, and what are the mechanistic insights into its reactivity?

Q. Methodology :

  • Deprotection Strategies : Use HCl (1–2 M) or TMSBr to generate free phosphonic acids for phosphorylation. Kinetic studies show silyl ester cleavage is faster in polar aprotic solvents (e.g., DMF) .
  • Mechanistic Insights : The electron-withdrawing silyl group enhances electrophilicity at phosphorus, facilitating nucleophilic attack (e.g., by alcohols or amines). Density functional theory (DFT) studies suggest a concerted mechanism for ester hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.